molecular formula C24H25N3O3 B5295779 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide

N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide

Cat. No. B5295779
M. Wt: 403.5 g/mol
InChI Key: WHWUBPLOCHTSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide, also known as NEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NEB is a member of the piperazine family, which is known for its diverse range of biological activities.

Mechanism of Action

N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide acts as an antagonist of the GPCR it binds to, preventing the activation of downstream signaling pathways. This mechanism of action allows researchers to selectively block the activity of specific GPCRs, providing a powerful tool for studying their function.
Biochemical and Physiological Effects
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have a range of biochemical and physiological effects. In addition to its role as a GPCR antagonist, N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide has been shown to inhibit the activity of certain ion channels and modulate the release of neurotransmitters. These effects make N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide a potentially useful tool for studying a wide range of physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide is its selectivity for specific GPCR subtypes. This selectivity allows researchers to study the function of these receptors without affecting other GPCRs or physiological processes. However, N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide also has some limitations. For example, its potency can vary depending on the specific GPCR subtype being studied, and its effects may be influenced by factors such as pH and temperature.

Future Directions

There are several future directions for research on N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide and its potential applications. One area of interest is the development of more potent and selective N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide analogs. Additionally, researchers are exploring the use of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide as a tool for studying the function of GPCRs in disease states, such as cancer and neurological disorders. Finally, there is interest in exploring the potential therapeutic applications of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide and its analogs, particularly in the treatment of neurological and psychiatric disorders.
Conclusion
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide is a promising chemical compound with a wide range of potential applications in scientific research. Its selectivity for specific GPCR subtypes makes it a powerful tool for studying the function of these receptors, and its range of biochemical and physiological effects make it a potentially useful tool for studying a wide range of physiological processes. While there are some limitations to the use of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide in lab experiments, its potential applications make it an area of ongoing research and development.

Synthesis Methods

The synthesis of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide involves the reaction of 4-(4-ethylbenzoyl)-1-piperazinecarboxylic acid with 4-aminophenyl-2-furamide in the presence of a coupling agent. The resulting N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide compound is then purified through various chromatographic techniques to obtain a pure product.

Scientific Research Applications

N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have a wide range of applications in scientific research. One of the most promising applications is as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that play a crucial role in many physiological processes, including vision, taste, smell, and neurotransmission. N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide has been shown to selectively bind to a specific subtype of GPCR, making it a useful tool for studying the function of these receptors.

properties

IUPAC Name

N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-18-5-7-19(8-6-18)24(29)27-15-13-26(14-16-27)21-11-9-20(10-12-21)25-23(28)22-4-3-17-30-22/h3-12,17H,2,13-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUBPLOCHTSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

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